molecular formula C24H25FN4O5S2 B11260266 5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one

5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one

Cat. No.: B11260266
M. Wt: 532.6 g/mol
InChI Key: PRBAJKWXSMMSEU-UHFFFAOYSA-N
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Description

5-((4-Ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a sulfonyl-linked 4-ethoxyphenyl group and a thioether bridge connecting a 2-oxoethylpiperazine moiety substituted with a 2-fluorophenyl group. The compound’s structure integrates multiple pharmacophores:

  • Pyrimidin-4(3H)-one core: A heterocyclic scaffold known for diverse biological interactions, including kinase inhibition and enzyme modulation .
  • 4-Ethoxyphenyl sulfonyl group: Enhances solubility and influences electronic properties via the sulfonyl group’s electron-withdrawing effects .
  • 2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoethyl thioether: The fluorophenyl-substituted piperazine may contribute to receptor binding, particularly in neurological or cardiovascular targets, while the thioether linkage improves metabolic stability .

Properties

Molecular Formula

C24H25FN4O5S2

Molecular Weight

532.6 g/mol

IUPAC Name

5-(4-ethoxyphenyl)sulfonyl-2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C24H25FN4O5S2/c1-2-34-17-7-9-18(10-8-17)36(32,33)21-15-26-24(27-23(21)31)35-16-22(30)29-13-11-28(12-14-29)20-6-4-3-5-19(20)25/h3-10,15H,2,11-14,16H2,1H3,(H,26,27,31)

InChI Key

PRBAJKWXSMMSEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

Biological Activity

The compound 5-((4-ethoxyphenyl)sulfonyl)-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine core substituted with various functional groups, including an ethoxyphenyl sulfonyl moiety and a piperazine ring. This structural diversity is believed to contribute to its biological activity.

Research indicates that compounds similar to this pyrimidine derivative often interact with multiple biological targets, including:

  • Dopamine Receptors : The piperazine ring suggests potential interactions with dopamine receptors, particularly D3 receptors, which are implicated in various neurological disorders .
  • Enzyme Inhibition : The sulfonamide functionality is known for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease .

Biological Activity Data

The biological activity of the compound has been evaluated through various assays, demonstrating significant effects on different biological systems. Below is a summary table of key findings from recent studies:

Activity Assay IC50 Value (µM) Reference
Acetylcholinesterase Inhibition1.13±0.003
Urease Inhibition2.14±0.002
D3 Dopamine Receptor AgonismPotent (specific IC50 not provided)

Case Studies

Several studies have highlighted the biological efficacy of compounds structurally related to the target compound:

  • Antidepressant Activity : A study demonstrated that derivatives containing piperazine exhibited significant antidepressant-like effects in animal models, suggesting potential therapeutic use in mood disorders .
  • Antimicrobial Properties : Compounds with similar sulfonamide groups have shown promising antibacterial activity against various pathogens, indicating that the target compound could also possess antimicrobial properties .
  • Neuroprotective Effects : Research indicates that certain derivatives can protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases .

Comparison with Similar Compounds

Key Findings :

  • The 2-fluorophenyl substituent on piperazine (shared with ) enhances selectivity for serotonin or dopamine receptors due to halogen-mediated hydrophobic interactions.

Sulfonyl-Containing Compounds

Sulfonyl groups influence electronic properties and bioavailability:

Compound Name Sulfonyl Group Attachment Functional Role Evidence Source
This compound 4-Ethoxyphenyl Electron-withdrawing, solubility Target Compound
5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one 4-(Methyl-d3)piperazinyl Isotopic labeling, PDE5 inhibition
3-(4-Ethoxyphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one 4-Ethoxyphenyl Indole-pyrimidine hybrid

Key Findings :

  • 4-Ethoxyphenyl sulfonyl groups (as in ) improve solubility but may reduce membrane permeability compared to smaller substituents.
  • Isotopic labeling (e.g., methyl-d3 in ) aids in metabolic tracking without altering biological activity.

Pyrimidinone and Related Heterocycles

The pyrimidinone core’s planarity and hydrogen-bonding capacity are critical for target engagement:

Compound Name Core Structure Substituent Effects Evidence Source
This compound Pyrimidin-4(3H)-one Thioether-linked piperazine Target Compound
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine Fused chromene ring, thiocarbonyl
5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one Pyrazol-3(2H)-one Phenoxy group, fluorophenyl

Key Findings :

  • Fused chromeno-pyrimidine () exhibits increased rigidity, enhancing binding affinity but reducing synthetic accessibility.

Thioether Linkages

Thioether bridges balance stability and flexibility:

Compound Name Thioether Connectivity Stability Profile Evidence Source
This compound Pyrimidinone-to-piperazine Moderate metabolic stability Target Compound
3-(4-Ethoxyphenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one Indole-to-piperidine Enhanced resistance to oxidation
[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine Aromatic amine-to-piperazine Improved pharmacokinetic half-life

Key Findings :

  • Thioethers stabilize conformations but are susceptible to sulfur oxidation in vivo. Methylation near the thioether (as in ) mitigates this issue.

Research Findings and Implications

  • Structural NMR Analysis : Comparative NMR studies (e.g., ) demonstrate that substituents in regions analogous to the target compound’s fluorophenyl and ethoxyphenyl groups significantly alter chemical shifts, reflecting electronic perturbations critical for receptor binding.
  • Lumping Strategy Relevance : Compounds with similar piperazine or sulfonyl groups (e.g., ) may be grouped to predict metabolic pathways or toxicity.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , leveraging nucleophilic substitution for piperazine coupling and sulfonylation reactions.

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